Cas no 77691-03-3 (D-Ribitol,1-C-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-1,4-anhydro-, (1S)-)
![D-Ribitol,1-C-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-1,4-anhydro-, (1S)- structure](https://it.kuujia.com/scimg/cas/77691-03-3x500.png)
77691-03-3 structure
Nome del prodotto:D-Ribitol,1-C-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-1,4-anhydro-, (1S)-
D-Ribitol,1-C-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-1,4-anhydro-, (1S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- D-Ribitol,1-C-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-1,4-anhydro-, (1S)-
- 5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7-.β.-D- ribofuranosyl-, monohydrochloride
- D-Ribitol, 1-C-(4-amino-5H-pyrrolo3,2-dpyrimidin-7-yl)-1,4-anhydro-, (1S)-
- BRN 4706519
- D-Ribitol, 1-C-(4-amino-5H-pyrrolo(3,2-D)pyrimidin-7-yl)-1,4-anhydro-, (S)-
- CHEMBL4580420
- 4-Amino-7-beta-D-arabinofuranosyl-7H-pyrrolo(3,2-d)pyrimidine
- 7H-Pyrrolo(3,2-d)pyrimidine, 4-amino-7-beta-D-arabinofuranosyl-
- 77691-03-3
- NSC 352890
- 1-(4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-1,4-anhydropentitol
- (2S,3R,4S,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- {5H-Pyrrolo[3,2-d]pyrimidine-4-amine,} 7-.beta.-D- ribofuranosyl-
- SCHEMBL3304855
- C9Ado
- SCHEMBL10855797
- (2S,3R,4S,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
-
- Inchi: InChI=1S/C11H14N4O4/c12-11-7-6(14-3-15-11)4(1-13-7)10-9(18)8(17)5(2-16)19-10/h1,3,5,8-10,13,16-18H,2H2,(H2,12,14,15)/t5-,8-,9-,10+/m1/s1
- Chiave InChI: KEHFJRVBOUROMM-KBHCAIDQSA-N
- Sorrisi: C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(O3)CO)O)O
Proprietà calcolate
- Massa esatta: 302.078
- Massa monoisotopica: 302.078
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 334
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 138A^2
- XLogP3: -1.8
Proprietà sperimentali
- Densità: 1.688
- Punto di ebollizione: 684.8°C at 760 mmHg
- Punto di infiammabilità: 368°C
- Indice di rifrazione: 1.787
- PSA: 137.51000
- LogP: 0.07730
D-Ribitol,1-C-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-1,4-anhydro-, (1S)- Letteratura correlata
-
Jacek Wierzchowski,Jan M. Antosiewicz,David Shugar Mol. BioSyst. 2014 10 2756
-
Sisi Gao,Huanting Liu,Valérie de Crécy-Lagard,Wen Zhu,Nigel G. J. Richards,James H. Naismith Chem. Commun. 2019 55 14502
77691-03-3 (D-Ribitol,1-C-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-1,4-anhydro-, (1S)-) Prodotti correlati
- 1807185-41-6(Ethyl 4-bromomethyl-2-cyano-3-hydroxyphenylacetate)
- 1644121-35-6(S-3,3'-dibromo-1,1'-binaphthyl-2,2'-diylhydrogenphosphate)
- 330677-02-6(N-(2-benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide)
- 900011-48-5(ethyl 2-{2-1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamido}benzoate)
- 1808640-35-8(1-{1-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]piperidin-3-yl}piperazin-2-one hydrochloride)
- 24214-73-1(Cyclohexylhydrazine hydrochloride)
- 2034328-88-4(3-[5-hydroxy-3-(thiophen-2-yl)pentyl]-1-(2-methylphenyl)urea)
- 1955498-94-8(2-(4-methylpiperidin-3-yl)acetic acid hydrochloride)
- 2219380-20-6(rac-methyl (1R,2S)-2-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride, trans)
- 1093407-49-8(2-(2-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
